2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
Description
This compound belongs to the rhodanine (2-thioxothiazolidin-4-one) family, characterized by a five-membered heterocyclic ring with sulfur and nitrogen atoms. The molecule features:
- A pentanoic acid backbone at position 3 of the thiazolidinone ring.
- An (E)-3-(furan-2-yl)allylidene substituent at position 5, introducing a conjugated double bond system with a furan moiety.
- Z-configuration at the C5=N double bond of the thiazolidinone core, influencing its spatial arrangement and bioactivity .
Rhodanine derivatives are widely studied for antimicrobial, antiviral, and enzyme-inhibitory properties. The furan-allylidene group may enhance π-π interactions with biological targets, while the pentanoic acid chain could improve solubility and binding affinity .
Properties
IUPAC Name |
2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-2-5-11(14(18)19)16-13(17)12(22-15(16)21)8-3-6-10-7-4-9-20-10/h3-4,6-9,11H,2,5H2,1H3,(H,18,19)/b6-3+,12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQROABKCCEDEW-UARZJCSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC=CC2=CC=CO2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C=C/C2=CC=CO2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-halo acid under basic conditions to form the thiazolidinone ring.
Introduction of the Furan Ring: The furan ring can be introduced via a Knoevenagel condensation reaction between a furan-2-carbaldehyde and the thiazolidinone derivative.
Formation of the Allylidene Group: The allylidene group is introduced through a Wittig reaction, where a phosphonium ylide reacts with the furan-2-carbaldehyde derivative.
Final Coupling: The final step involves coupling the intermediate with pentanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The allylidene group can be reduced to an alkyl group using hydrogenation.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. The thiazolidinone core is known for its biological activity, and the presence of the furan ring enhances its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with multiple biological pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure allows for the creation of diverse chemical libraries for high-throughput screening.
Mechanism of Action
The mechanism of action of 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the furan ring can interact with nucleic acids and proteins. The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity.
Comparison with Similar Compounds
Structural Analogues in the Rhodanine Family
Substituent Variations at C5
Stereochemical and Chain-Length Differences
- Configuration: The Z-configuration in the target compound contrasts with D/L-amino acid-derived analogs (e.g., compounds 40–43 in ), where stereochemistry ([α]D values) significantly impacts bioactivity and enantiomeric excess (e.g., 84% ee for compound 41) .
- Chain Length: Pentanoic acid chains (vs. shorter acetic/propanoic acids) may improve membrane permeability. For example, compound 4c (4-methylpentanoic acid) shows superior antibacterial activity over acetic acid derivatives .
Physicochemical Properties
- Solubility: Longer carboxylic acid chains (pentanoic vs. acetic acid) improve aqueous solubility, critical for bioavailability.
- Thermal Stability : High melting points (>250°C for benzimidazole derivatives in ) suggest robust stability under physiological conditions .
Biological Activity
2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound features a complex structure characterized by a thiazolidinone ring and a furan substituent, which contribute to its potential pharmacological effects. The molecular formula is C13H11NO4S2, with a molecular weight of approximately 309.36 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anticancer Effects
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated moderate to strong antiproliferative activity against human leukemia cells, indicating its potential as an anticancer therapeutic . The dual action of this compound—acting both as an antimicrobial and an anticancer agent—sets it apart from other similar compounds.
Molecular docking studies suggest that this compound may interact with specific biological targets, such as PPAR gamma and VEGFR2. These interactions are crucial for understanding its mechanism of action and therapeutic potential, particularly in modulating pathways involved in inflammation and cancer progression .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, including the use of sodium nitrite for diazotization and various solvents for extraction and purification. Chromatography techniques are employed to ensure high yields and purity of the final product. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are utilized to confirm the structure of synthesized compounds .
Case Studies
- Antimicrobial Activity : In a study published in Medicinal Chemistry Research, derivatives of thiazolidinones were shown to exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the structural significance of the furan moiety in enhancing antimicrobial efficacy .
- Cytotoxicity Against Cancer Cells : Research conducted by Babushkina et al. demonstrated that thiazolidinone derivatives, including the compound , displayed significant cytotoxicity against human leukemia cell lines, suggesting their potential role in cancer therapy .
Comparative Analysis
Q & A
Q. What are the standard synthetic protocols for preparing 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid?
The compound is synthesized via a Knoevenagel condensation reaction. A typical procedure involves refluxing a thiosemicarbazide derivative (e.g., 3-substituted thiosemicarbazide) with chloroacetic acid, sodium acetate, and an aldehyde (e.g., furan-2-carboxaldehyde derivatives) in a solvent system like acetic acid/DMF (1:2 v/v) for 2–4 hours . Post-reaction, the product is filtered, recrystallized (e.g., DMF-ethanol), and characterized via melting point, ESI-MS, and NMR. Yields range from 48% to 94%, depending on substituents and reaction optimization .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Key techniques include:
- IR spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1228 cm⁻¹) .
- NMR (¹H/¹³C) : To confirm stereochemistry (Z/E configurations via coupling constants) and substituent integration (e.g., furan protons at δ 7.45–7.65 ppm) .
- ESI-MS : For molecular ion validation (e.g., m/z 336 for a related thiazolidinone derivative) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Solvent selection : Acetic acid/DMF mixtures improve solubility of intermediates, while ethanol or methanol recrystallization enhances purity .
- Catalyst tuning : Sodium acetate acts as a base to deprotonate intermediates, but adjusting its molar ratio (e.g., 1.5–2.0 eq) can minimize side reactions .
- Temperature control : Reflux at 80–100°C for 3–4 hours balances reaction progress and thermal decomposition risks .
Q. What strategies resolve ambiguities in interpreting NMR data for thiazolidinone derivatives?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., allylidene protons at δ 7.80 ppm) and correlates carbons with protons .
- Variable-temperature NMR : Clarifies dynamic effects in Z/E isomer mixtures .
- Computational modeling : DFT calculations predict chemical shifts for comparison with experimental data .
Q. How do substituents on the furan or thiazolidinone rings influence bioactivity?
- Electron-withdrawing groups (e.g., -Cl, -NO₂) increase electrophilicity, enhancing interactions with biological targets like enzymes .
- Steric effects : Bulky substituents (e.g., benzyl) may reduce solubility but improve binding affinity in molecular docking studies .
- Quantitative structure-activity relationship (QSAR) : Meta-analysis of substituent logP and IC₅₀ values predicts pharmacokinetic profiles .
Q. What mechanistic insights explain the formation of the thiazolidinone core?
The reaction proceeds via:
- Thiosemicarbazide activation : Sodium acetate deprotonates the thiosemicarbazide, enabling nucleophilic attack on chloroacetic acid to form a thiazolidinone intermediate .
- Knoevenagel condensation : The aldehyde reacts with the 4-oxo group, forming the allylidene moiety. Stereochemical control (Z/E) is achieved via π-π stacking in the transition state .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar compounds?
- Solvent polarity : Higher-polarity solvents (e.g., DMF vs. acetic acid) improve yields for polar intermediates but may complicate purification .
- Substituent reactivity : Electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde) react faster but may form byproducts, reducing isolated yields .
- Validation : Cross-check melting points and spectral data with literature to confirm compound identity .
Methodological Recommendations
Designing experiments to evaluate biological activity:
- In vitro assays : Use enzyme inhibition assays (e.g., cyclooxygenase-1) with IC₅₀ determination via spectrophotometry .
- Molecular docking : Employ AutoDock Vina to simulate binding interactions with target proteins (e.g., PDB ID 1EQG) .
- Dose-response curves : Fit data to Hill equations to assess efficacy and cooperativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
